An In-Depth Technical Guide on the Core Basic Properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
An In-Depth Technical Guide on the Core Basic Properties of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold." Its structural resemblance to endogenous purines makes it an exceptional bioisostere, capable of mimicking interactions with a multitude of biological targets.[1] This guide focuses on a specific, synthetically valuable derivative: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
This compound integrates three key features into a single, compact molecule: the versatile 7-azaindole core, a reactive chlorine handle at the 5-position, and a 2-oxo (lactam) functionality. This combination offers a rich platform for chemical modification and has significant implications for drug design, particularly in the realm of kinase inhibition.[2][3][4][5][6] This document serves as a technical resource, elucidating the fundamental physicochemical properties, reactivity, and strategic importance of this compound for professionals engaged in drug discovery and development.
Physicochemical and Spectroscopic Properties
The unique arrangement of atoms in 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one dictates its physical characteristics and behavior in analytical experiments. Understanding these foundational properties is a prerequisite for its effective use in synthesis and biological screening.
Core Properties
A summary of the key physicochemical data for the compound is presented below. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 1190314-60-3 | [7][8][9] |
| Molecular Formula | C₇H₅ClN₂O | [8] |
| Molecular Weight | 168.58 g/mol | [8] |
| Appearance | White crystalline solid | [8] |
| Melting Point | ~124-126°C | [8] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and chloroform. | [8] |
Spectroscopic Profile
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, as well as signals for the methylene (CH₂) protons at the 3-position and the two N-H protons (one on the pyrrole ring and one in the lactam). The chemical shifts and coupling patterns of the aromatic protons would be influenced by the chloro and lactam substituents.
-
¹³C NMR: The carbon spectrum would reveal seven unique carbon signals. Key resonances would include the carbonyl (C=O) of the lactam group at a significantly downfield shift (~169 ppm), and carbons attached to the electronegative chlorine and nitrogen atoms.[10]
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibrations of the pyrrole and lactam groups (typically in the 3200-3400 cm⁻¹ region) and a prominent C=O stretch from the lactam carbonyl group (around 1680-1700 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Critically, the presence of a single chlorine atom would result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the M⁺ peak, confirming the compound's elemental composition.
Synthesis and Reactivity
The synthetic utility of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one stems from its strategic functionalization, which allows for both its creation from simpler precursors and its use as a versatile building block for more complex molecules.
Proposed Synthesis
A plausible synthetic route can be conceptualized based on established methods for constructing the 7-azaindole core and related heterocyclic systems.[11][12] A common strategy involves building the pyrrolidone ring onto a pre-functionalized pyridine precursor.
Causality in Synthesis:
-
Starting Material: 2,5-dichloro-3-nitropyridine is an ideal starting point. The nitro group is a strong electron-withdrawing group that activates the 2-position for nucleophilic aromatic substitution. The chlorine at the 5-position is retained in the final product.
-
Acylation: Reaction with a reagent like ethyl oxalyl chloride introduces the two-carbon unit required to form the lactam ring.
-
Reductive Cyclization: A crucial step where a reducing agent (like iron in acetic acid) simultaneously reduces the nitro group to an amine and facilitates an intramolecular cyclization via amide bond formation, yielding the stable 7-azaindolin-2-one ring system.
Chemical Reactivity
The molecule's reactivity is governed by its distinct functional groups, making it a versatile intermediate for library synthesis.
-
C5-Chloro Group (Cross-Coupling): The chlorine atom at the 5-position is the most valuable site for diversification. It is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (to form C-C bonds with boronic acids) and the Buchwald-Hartwig amination (to form C-N bonds with amines).[13][14][15][16][17][18][19][20][21] This allows for the introduction of a wide array of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). The unique chlorine substitution enhances its reactivity, making it a valuable intermediate.[22]
-
N1-H of the Lactam: The nitrogen of the lactam can be deprotonated with a suitable base and subsequently alkylated or arylated to introduce substituents that can modulate solubility, metabolic stability, or interact with specific binding pockets.
-
C3-Methylene Group: The protons on the C3-methylene are acidic and can be removed by a strong base. The resulting enolate can participate in reactions, most notably aldol-type condensations with aldehydes, to generate 3-ylidene derivatives. This modification is a key feature in many kinase inhibitors, including Sunitinib.[10]
Role in Medicinal Chemistry and Drug Development
The title compound is not just a chemical curiosity; it is a strategically designed scaffold for creating potent and selective bioactive molecules.
The 7-Azaindole Scaffold: A Kinase Privileged Fragment
The 7-azaindole ring is a bioisostere of the adenine base in ATP. This allows it to function as an excellent "hinge-binding" motif in the ATP-binding site of protein kinases.[2][6] The pyrrole N-H acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) acts as a hydrogen bond acceptor, forming two critical hydrogen bonds with the kinase hinge region.[3][4] This bidentate interaction provides a strong anchor for inhibitors, leading to high potency. The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, is a prominent example built from a 7-azaindole fragment.[4][6]
Strategic Value of the 5-Chloro and 2-Oxo Groups
-
Modulation of Properties: The electron-withdrawing nature of the chlorine atom at the 5-position can significantly alter the electronic properties of the aromatic system, influencing the pKa of the N-H protons and the molecule's overall binding characteristics.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This provides an additional, directional force that can enhance binding affinity and selectivity.
-
Structural Rigidity and H-Bonding: The 2-oxo group introduces a planar lactam ring, which can restrict conformational flexibility and orient substituents in a well-defined manner. The lactam N-H and carbonyl oxygen provide additional hydrogen bond donor and acceptor sites, respectively, which can be exploited for further interactions with the target protein.
Potential Biological Targets
Given the extensive use of the 7-azaindole and indolin-2-one scaffolds in drug discovery, derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one are promising candidates for targeting a range of protein families, including:
-
Protein Kinases: As discussed, this is the most prominent target class. Derivatives could be developed as inhibitors for Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Haspin kinase, all of which are important targets in oncology.[23][24]
-
DEAD-box Helicases: Certain 7-azaindole derivatives have been investigated as inhibitors of helicases like DDX3, which are implicated in cancer and viral infections.[25]
-
Other Therapeutic Areas: The scaffold has been explored for developing agents against neurodegenerative diseases (e.g., by inhibiting GSK3β) and viral diseases.[26][27][28]
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed, self-validating methodology for a Suzuki-Miyaura cross-coupling reaction at the C5-position, demonstrating the compound's utility as a synthetic intermediate.
Objective: To synthesize 5-Aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one from 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Materials:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
SPhos (spherical phosphine ligand) (0.10 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
Methodology:
-
Reaction Setup (Inert Atmosphere):
-
Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, the arylboronic acid, and K₃PO₄ to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with nitrogen for 10-15 minutes.
-
-
Catalyst Preparation and Addition:
-
Causality: The active catalyst is a Pd(0) species, which is formed in situ. The phosphine ligand (SPhos) stabilizes the palladium center and facilitates the catalytic cycle.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane.
-
Using a syringe, add the catalyst solution to the reaction flask containing the substrates and base.
-
-
Reaction Execution:
-
Causality: Heat is required to overcome the activation energy for the oxidative addition and subsequent steps in the catalytic cycle.
-
Add the remaining degassed 1,4-dioxane/water solvent mixture to the flask.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup and Purification:
-
Causality: The workup procedure is designed to remove the inorganic salts, catalyst residues, and excess boronic acid.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 5-Aryl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
-
-
Validation:
-
Confirm the structure and purity of the final product using NMR, MS, and HPLC analysis. The disappearance of the starting material and the appearance of a new product spot on TLC with a different Rf value provides initial validation. Mass spectrometry should confirm the expected molecular weight of the coupled product.
-
Conclusion
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a highly functionalized and strategically important molecule. It combines the proven biological relevance of the 7-azaindole scaffold with a versatile chlorine handle for synthetic diversification and a lactam moiety for structural rigidity and additional molecular interactions. Its core properties make it an ideal starting point for the rational design of potent and selective inhibitors, particularly for protein kinases. For researchers in drug discovery, this compound represents not just an intermediate, but a well-equipped platform for building next-generation therapeutics.
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